molecular formula C8H7ClN2O B14096217 (6-chloro-3H-1,3-benzodiazol-4-yl)methanol

(6-chloro-3H-1,3-benzodiazol-4-yl)methanol

Cat. No.: B14096217
M. Wt: 182.61 g/mol
InChI Key: DTDWRZFVPCFXHO-UHFFFAOYSA-N
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Description

(6-chloro-3H-1,3-benzodiazol-4-yl)methanol is a chemical compound belonging to the benzodiazole family It features a benzodiazole ring substituted with a chlorine atom at the 6th position and a hydroxymethyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-3H-1,3-benzodiazol-4-yl)methanol typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: (6-chloro-3H-1,3-benzodiazol-4-yl)carboxylic acid.

    Reduction: (6-chloro-3H-1,3-benzodiazol-4-yl)methane.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

(6-chloro-3H-1,3-benzodiazol-4-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: It may be employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-chloro-3H-1,3-benzodiazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    (6-chloro-3H-1,3-benzodiazol-4-yl)methane: Lacks the hydroxymethyl group.

    (6-chloro-3H-1,3-benzodiazol-4-yl)carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    (6-chloro-3H-1,3-benzodiazol-4-yl)amine: Features an amine group at the 4th position.

Uniqueness: (6-chloro-3H-1,3-benzodiazol-4-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloro-1H-benzimidazol-4-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11)

InChI Key

DTDWRZFVPCFXHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1CO)N=CN2)Cl

Origin of Product

United States

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